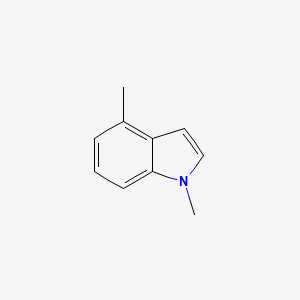

1,4-Dimethyl-1H-indole

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

27816-52-0 |

|---|---|

Fórmula molecular |

C10H11N |

Peso molecular |

145.20 g/mol |

Nombre IUPAC |

1,4-dimethylindole |

InChI |

InChI=1S/C10H11N/c1-8-4-3-5-10-9(8)6-7-11(10)2/h3-7H,1-2H3 |

Clave InChI |

YQYZZTOIMUEGDJ-UHFFFAOYSA-N |

SMILES canónico |

CC1=C2C=CN(C2=CC=C1)C |

Origen del producto |

United States |

Synthetic Methodologies for 1,4 Dimethyl 1h Indole and Its Structural Analogues

Classical Approaches in Indole (B1671886) Synthesis and Their Adaptations

The foundational methods of indole synthesis, while well-established, have undergone numerous modifications to accommodate the synthesis of specifically substituted indoles like 1,4-Dimethyl-1H-indole.

Fischer Indole Synthesis Modifications for Alkylated Indoles

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for constructing the indole ring system. wikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound. rsc.org For the synthesis of this compound, the logical starting materials would be N,4-dimethylphenylhydrazine and a suitable carbonyl compound.

The general mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. A nih.govnih.gov-sigmatropic rearrangement followed by the loss of ammonia (B1221849) leads to the aromatic indole core. wikipedia.org The choice of acid catalyst, which can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂ and BF₃, can significantly influence the reaction's outcome. wikipedia.org

While specific examples for the direct synthesis of this compound via the Fischer method are not extensively detailed in readily available literature, the synthesis of various substituted indoles demonstrates the versatility of this reaction. Modifications such as using microwave irradiation have been shown to accelerate the reaction and improve yields in some cases.

A key challenge in the Fischer synthesis of unsymmetrically substituted indoles is controlling the regioselectivity. However, for this compound, the substitution pattern of the starting N,4-dimethylphenylhydrazine would direct the cyclization to the desired product.

Reissert Indole Synthesis and its Derivatives

The Reissert indole synthesis offers an alternative route to indoles, starting from an o-nitrotoluene derivative and diethyl oxalate (B1200264). wikipedia.org The process involves a condensation reaction to form an o-nitrophenylpyruvic acid derivative, which is then reductively cyclized to yield the indole-2-carboxylic acid. Subsequent decarboxylation affords the final indole. wikipedia.org

To synthesize a 4-methyl substituted indole via this method, one would start with 2-nitro-4-methyltoluene. The key steps involve:

Condensation with diethyl oxalate in the presence of a base like potassium ethoxide. wikipedia.org

Reductive cyclization of the resulting pyruvate (B1213749) derivative, often using reagents like zinc in acetic acid. wikipedia.org

Decarboxylation of the intermediate indole-2-carboxylic acid.

While the Reissert synthesis is a powerful tool, its multi-step nature and the often harsh conditions required for decarboxylation can be limitations. Modern modifications have focused on milder reduction and cyclization conditions.

Madelung Synthesis and its Modern Variants

The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures. wikipedia.org For the synthesis of this compound, the precursor would be N-acetyl-N-methyl-m-toluidine. The classical Madelung synthesis often requires harsh conditions, such as the use of sodium or potassium alkoxides at temperatures ranging from 200-400 °C. wikipedia.org

Recent advancements have focused on developing milder reaction conditions. For instance, the use of organolithium reagents or a combination of bases like LiN(SiMe₃)₂ and CsF has been shown to facilitate the cyclization at lower temperatures. organic-chemistry.org A tandem Madelung synthesis has been reported for the preparation of N-methyl-2-arylindoles from N-methyl-o-toluidine, highlighting the adaptability of this method for N-alkylated indoles. organic-chemistry.org

The Smith-modified Madelung synthesis utilizes organolithium reagents derived from 2-alkyl-N-trimethylsilyl anilines, which can react with esters or carboxylic acids to yield substituted indoles under milder conditions. wikipedia.org

| Precursor | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| N-acyl-o-toluidine | Na/K alkoxide | Hexane/THF | 200-400 | Indole derivative | Variable |

| N-methyl-o-toluidine & Methyl benzoate | LiN(SiMe₃)₂/CsF | TBME | 110 | N-methyl-2-phenylindole | up to 90 |

Table 1: General Conditions for Madelung Synthesis and a Modern Variant.

Other Cyclization Strategies (e.g., Larock, Bischler, Cadogan)

Several other named reactions provide access to the indole core.

The Larock indole synthesis is a palladium-catalyzed heteroannulation of an o-iodoaniline with a disubstituted alkyne. wikipedia.org This method is highly versatile for producing various substituted indoles. For this compound, this would likely involve the reaction of 2-iodo-4-methylaniline (B1303665) followed by N-methylation, or the use of an N-methylated starting material. The reaction typically employs a palladium(II) catalyst, a base such as potassium carbonate, and a chloride source like LiCl. wikipedia.org

The Bischler-Möhlau indole synthesis involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of an aniline. wikipedia.org This method typically leads to 2-arylindoles. While direct synthesis of this compound might not be straightforward, this method is adaptable for certain substitution patterns. The classical conditions are often harsh, but milder procedures using microwave irradiation have been developed. chemeurope.com

The Cadogan cyclization involves the reductive cyclization of o-nitrobiphenyls or related compounds using trivalent phosphorus reagents like triethyl phosphite (B83602) to form carbazoles. nih.govscilit.com An extension of this reaction, the Cadogan-Sundberg indole synthesis, utilizes o-nitrostyrenes to produce indoles. synarchive.com This method could potentially be adapted for the synthesis of substituted indoles.

Contemporary Catalytic Approaches for Indole Ring Formation

Modern synthetic chemistry has seen a surge in the development of catalytic methods for the construction of heterocyclic rings, with palladium-catalyzed reactions being at the forefront.

Palladium-Catalyzed Cyclizations and Functionalizations

Palladium catalysis offers a powerful and versatile platform for the synthesis and functionalization of indoles, often under milder conditions than classical methods.

Palladium-catalyzed cyclizations are a common strategy for forming the indole ring. This can involve the intramolecular cyclization of suitably functionalized anilines. For instance, the palladium-catalyzed cyclization of N-allyl-2-haloanilines can lead to the formation of 3-methylindoles. researchgate.net Similarly, the intramolecular cyclization of 2-alkynylanilines is a well-established route to indoles.

Palladium-catalyzed C-H functionalization represents a state-of-the-art approach for the direct introduction of substituents onto the indole nucleus, avoiding the need for pre-functionalized starting materials. nih.gov This can be used to introduce the methyl groups in this compound. For example, direct C-2 methylation of indoles has been achieved using a palladium catalyst with a removable directing group. rsc.org Furthermore, palladium-catalyzed C-H functionalization can be directed to other positions of the indole ring, such as C-7, by employing specific directing groups and ligands. acs.org While direct C-4 methylation via this route is less common, the continuous development in this field may soon provide efficient methods.

Palladium-catalyzed N-arylation or N-alkylation is also a common method for modifying the indole nitrogen.

| Reaction Type | Catalyst | Ligand/Additive | Base | Solvent | Temperature (°C) |

| Larock Heteroannulation | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 100 |

| Intramolecular Heck | Pd(II)-PEG | - | - | - | - |

| C-2 Methylation (with directing group) | Pd(OAc)₂ | - | KF | - | - |

| C-7 Arylation (with directing group) | Pd(OAc)₂ | Pyridine-type | - | - | - |

Table 2: Representative Conditions for Palladium-Catalyzed Indole Syntheses and Functionalizations.

Copper-Mediated Synthetic Pathways

Copper-catalyzed reactions represent a significant and cost-effective avenue for the synthesis of indoles. The versatility of copper's oxidation states has made it a prominent catalyst in forming the indole ring. researchgate.net These methods often involve the formation of key C-N and C-C bonds to construct the heterocyclic core.

One-pot tandem reactions, such as the copper-catalyzed Ullmann-type C-N bond formation combined with intramolecular cross-dehydrogenative coupling (CDC), provide an efficient route to multisubstituted indoles. organic-chemistry.org This process typically involves reacting readily available starting materials like aryl iodides and enamines. organic-chemistry.org Optimization studies have identified copper(I) iodide (CuI) with a suitable ligand, such as Johnphos, and a base like potassium bicarbonate (KHCO3) in a solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures (e.g., 130 °C) as effective conditions, achieving yields up to 88%. organic-chemistry.org The reaction demonstrates a broad tolerance for various functional groups on both the aryl iodide and enamine components. organic-chemistry.org

Another strategy involves the direct C-H activation of indoles for C-C bond formation. For instance, copper-catalyzed methylenation of indoles using N,N-dimethylformamide (DMF) as a methylene (B1212753) source is a facile protocol for synthesizing 3,3'-diindolylmethane (B526164) (DIM) derivatives. liv.ac.uk Copper chloride has been identified as an effective catalyst for this transformation, providing excellent regioselectivity and good yields when an oxidant like tert-butyl hydroperoxide (TBHP) is used. liv.ac.uk The mechanism may involve the transfer of the lone pair of electrons from the indole nitrogen to form an azafulvalene intermediate, which then reacts with another indole molecule. liv.ac.uk

Furthermore, copper catalysis is employed in the direct functionalization of the indole core, such as chalcogenylation. The use of copper(II) bromide (CuBr2) as a catalyst facilitates the direct sulfenylation and selenation of indoles at the C3 position under mild conditions. mdpi.com

Table 1: Examples of Copper-Mediated Indole Synthesis

| Starting Materials | Catalyst System | Solvent | Temperature (°C) | Product Type | Yield (%) | Reference |

| Aryl Iodides and Enamines | CuI / Johnphos / KHCO3 | DMSO | 130 | Multisubstituted Indoles | Up to 88 | organic-chemistry.org |

| N-methylindole and DMF | Copper powder / TBHP | DMF | 140 | 3,3'-diindolylmethane (DIM) | 54 | liv.ac.uk |

| 2-methylindole and Aromatic Aldehydes | CuSO4 | Toluene | 110 | 3,3'-(arylmethylene)bis(2-methyl-1H-indole) | N/A | nih.gov |

| 2-alkynylanilines and Umemoto's reagent | CuBr | Dimethylacetamide | N/A | 3-trifluoromethyl-indoles | High | researchgate.net |

C-H Activation and Functionalization Strategies

Direct C-H activation has emerged as a powerful and atom-economical tool for synthesizing and functionalizing indole scaffolds, avoiding the need for pre-functionalized starting materials. nih.govnih.gov Transition metals, particularly palladium and rhodium, are frequently employed to catalyze these transformations.

Palladium-catalyzed methods enable the synthesis of diverse indole derivatives from readily available vinyl bromides and diaziridinone. organic-chemistry.org This reaction proceeds through a sequential aryl C-H activation and bisamination of a pallada(II)cycle intermediate. organic-chemistry.org Optimized conditions often involve a palladium source like PdBr2, a ligand such as CyPPh2, and a base (e.g., Cs2CO3) in a solvent like 1,4-dioxane (B91453) at high temperatures, yielding indoles in up to 90% efficiency. organic-chemistry.org This strategy shows broad substrate scope, tolerating various substituents. organic-chemistry.org

The regioselectivity of C-H functionalization on the indole ring can be controlled by using directing groups. Carbonyl groups (aldehyde, acetyl, carboxylic acid) at the C3 position can direct palladium catalysts to functionalize the C4 position. nih.gov For example, Pd(OAc)2, in combination with an oxidant like AgOAc and an additive such as trifluoroacetic acid (TFA), can catalyze the C4-arylation of 3-formylindoles with aryl iodides. nih.gov Interestingly, with 3-acetylindoles, this can lead to a domino C4-arylation followed by a 3,2-carbonyl migration. nih.gov Directing groups on the indole nitrogen, such as a phosphinoyl group, can selectively direct palladium-catalyzed C-H arylation to the C7-position. researchgate.net

Rhodium catalysts are also effective for C-H activation. For instance, a [CpRhCl2]2/AgSbF6 system can catalyze the C-H amidation of 2-arylindoles with dioxazolones, leading to the synthesis of indolo[1,2-c]quinazolines through a subsequent cyclization. nsf.gov

Table 2: C-H Activation Strategies for Indole Synthesis and Functionalization

| Catalyst System | Directing Group | Position Functionalized | Reaction Type | Yield (%) | Reference |

| PdBr2 / CyPPh2 | None | Indole Core Formation | Bisamination | Up to 90 | organic-chemistry.org |

| Pd(OAc)2 / AgOAc | 3-Formyl | C4 | Arylation | Good | nih.gov |

| Pd(OAc)2 / Pyridine ligand | N-Phosphinoyl | C7 | Arylation | High | researchgate.net |

| [RhCpCl2]2 / AgSbF6 | N-H of indole | C2 of aryl group | Amidation/Cyclization | Up to 62 | nsf.gov |

| [RhCp*Cl2]2 / AgSbF6 | 3-Carboxaldehyde | C4 | Alkenylation | 51 | nih.gov |

Photoredox-Catalyzed Cascade Cyclization Reactions

Photoredox catalysis has gained prominence as a method for indole synthesis that operates under mild conditions, often at room temperature and using visible light as an energy source. thieme.denih.gov This approach offers an alternative to traditional methods that frequently require harsh conditions like high temperatures or strong acids. thieme.de

A notable application is the photoredox-catalyzed Fischer indole synthesis. This classic reaction can be performed under significantly milder conditions, which helps to improve yields for substrates that are sensitive to high temperatures or acidity. thieme.de The process typically involves a photocatalyst that, upon irradiation with visible light, initiates the cyclization cascade.

Photoredox catalysis is also effective for constructing complex indole-fused heterocycles through intramolecular cyclization. For example, indole-fused seven-membered N- and O-heterocycles can be synthesized from indolyl α-diazocarbonyls. nih.gov This process is characterized by its operational simplicity, mild reaction conditions, and the ability to function with very low catalyst loadings (as low as 0.1 mol %). nih.gov The resulting tricyclic structures are formed with excellent regioselectivity in moderate to good yields. nih.gov The scalability of this method has been demonstrated through both gram-scale batch reactions and continuous flow setups. nih.gov The combination of photoredox catalysis with other catalytic cycles, such as palladium-catalyzed C-H activation, has also been explored to synthesize indoles. acs.org

Table 3: Photoredox-Catalyzed Reactions for Indole Synthesis

| Reaction Type | Starting Materials | Catalyst System | Key Features | Yield (%) | Reference |

| Fischer Indole Synthesis | Arylhydrazones | Photoredox catalyst | Mild conditions, avoids high temp/acid | N/A | thieme.de |

| Intramolecular Cyclization | Indolyl α-diazocarbonyls | Photoredox catalyst (0.1 mol %) | Forms 7-membered rings, high regioselectivity | 24-67 | nih.gov |

| C-H Activation | N/A | Combined Palladium and Photoredox | N/A | N/A | acs.org |

| Witkop Cyclization | N/A | Photochemical C-H activation | Access to indolophane architectures | N/A | researchgate.net |

Green Chemistry Principles in Indole Synthesis

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis (MAOS) has become an invaluable technique in medicinal chemistry for the preparation of indole analogues, offering significant advantages over conventional heating methods. nih.govtandfonline.com This approach dramatically reduces reaction times, often from hours to minutes, and can lead to improved product yields and purities. tandfonline.comdurham.ac.uk

A variety of classic indole syntheses have been adapted for microwave irradiation, including the Fischer, Leimgruber-Batcho, and Bischler-Mohlau reactions. nih.govdurham.ac.uk In the Leimgruber–Batcho synthesis, microwave heating accelerates the initial condensation of a nitrotoluene derivative with dimethylformamide dimethyl acetal (B89532) (DMFDMA). durham.ac.uk For example, a reaction that requires 22 hours under conventional heating can be completed in a fraction of that time with microwave irradiation at 180 °C, achieving quantitative conversion. durham.ac.uk

Microwave assistance is also highly effective for metal-mediated cyclizations. Palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines to form functionalized 2-methyl-1H-indole-3-carboxylates proceeds in excellent yields and with high regioselectivity under microwave heating. mdpi.com A reaction mixture of the enamine, palladium acetate (B1210297) (Pd(OAc)2), copper acetate (Cu(OAc)2), and potassium carbonate (K2CO3) in DMF, when irradiated with microwaves at 60 °C, can produce the desired indole in 94% yield within 3 hours. mdpi.com

Furthermore, microwave-promoted cycloisomerization of 2-alkynylanilines in water provides a straightforward, metal-free route to 2-substituted indoles. elte.hu Heating the substrate in water at 200 °C with microwave irradiation can achieve good to high yields, an effect that is often enhanced by the addition of simple salts or weak organic bases. elte.hu

Table 4: Comparison of Conventional vs. Microwave-Assisted Indole Synthesis

| Reaction Type | Conditions | Time | Yield (%) | Reference |

| Leimgruber–Batcho (Enamine formation) | Conventional Heating (110 °C) | 22 h | 97 | durham.ac.uk |

| Microwave Heating (180 °C) | 4.5 h | >95 (isolated) | durham.ac.uk | |

| Pd-Catalyzed Cyclization (Enamine 18) | Conventional Heating (110 °C) | 16 h | 62 | mdpi.com |

| Microwave Heating (60 °C) | 3 h | 94 | mdpi.com | |

| Cycloisomerization of 2-alkynylaniline | Microwave Heating (200 °C) in water with pyrrolidine | 15 min | 90 | elte.hu |

Solvent-Free or Aqueous Media Reactions

In line with the principles of green chemistry, significant efforts have been directed towards developing indole syntheses that minimize or eliminate the use of hazardous organic solvents. nih.gov Performing reactions in aqueous media or under solvent-free conditions offers benefits such as reduced pollution, lower costs, and simplified processing. scispace.comresearchgate.net

The classic Fischer indole synthesis can be successfully conducted in the absence of a solvent. scispace.combrieflands.com A mixture of an arylhydrazine, a ketone, and an acid catalyst like p-toluenesulfonic acid or trichloroacetic acid can be heated directly to produce the corresponding indole in good to excellent yields, with a simple filtration and wash as the work-up procedure. scispace.com

Water is an attractive, environmentally benign solvent for many organic transformations, including indole synthesis. nih.govcolab.ws Gold-catalyzed intramolecular hydroamination of N-(2-alkynylphenyl)ureas proceeds efficiently in water under microwave irradiation to afford indole-1-carboxamides. rsc.org Similarly, copper(II)-catalyzed cyclization of 2-ethynylaniline (B1227618) derivatives can be performed at room temperature in a mixture of water and methanol. organic-chemistry.org Metal-free cycloisomerization of 2-alkynylanilines can also be promoted in water at high temperatures using microwave heating, providing a clean synthetic route. elte.hu The development of methodologies in aqueous media is a key area of focus for the sustainable and direct functionalization of the indole core. nih.gov

Table 5: Green Synthesis of Indoles in Alternative Media

| Reaction Type | Media | Catalyst | Key Features | Yield (%) | Reference |

| Fischer Indole Synthesis | Solvent-Free | p-toluenesulfonic acid | Simple procedure, reduced waste | 82 | scispace.com |

| Fischer Indole Synthesis | Solvent-Free | Marine sponge/H3PO4 | Natural catalyst, room temperature | Good | brieflands.com |

| Intramolecular Hydroamination | Water | [Au(PPh3)]Cl/Ag2CO3 | Fast, green route with microwave | Moderate to High | rsc.org |

| Cycloisomerization | Water | None (salt-promoted) | Metal-free, microwave-assisted | Up to 90 | elte.hu |

| Hantzsch Dihydropyridine Synthesis | Water | Un-catalyzed | Environmentally benign, simple work-up | High | researchgate.net |

Direct Modification and Functionalization of this compound

The direct functionalization of the pre-formed this compound ring is a highly efficient strategy for creating more complex derivatives, as it avoids de novo synthesis for each new analogue. These methods focus on the selective activation of C-H bonds at various positions of the indole nucleus.

Palladium-catalyzed reactions are widely used for the direct arylation of indoles. By selecting appropriate directing groups, functionalization can be guided to specific positions. For instance, while many methods target the C2 and C3 positions, a phosphinoyl directing group at the N1 position can steer palladium-catalyzed arylation to the C7 position. researchgate.net Similarly, a directing group at the C3 position can enable functionalization at the C4 position. nih.govnih.gov

Copper-catalyzed reactions also provide a valuable toolkit for direct functionalization. Indoles can undergo C-H insertion reactions with diazomalonates in the presence of a copper catalyst like copper(II) acetylacetonate (B107027) (Cu(acac)2). researchgate.net The regioselectivity of this insertion depends on the substitution pattern of the indole; for indoles substituted at the C3-position, insertion occurs preferentially at the C2-position. researchgate.net This reaction can be performed under microwave conditions to reduce reaction times. researchgate.net

Furthermore, direct C3 chalcogenylation (sulfenylation and selenation) of indoles can be achieved using a catalytic amount of copper(II) bromide (CuBr2) under mild conditions, offering an efficient method to install sulfur or selenium moieties onto the indole scaffold. mdpi.com These direct functionalization strategies are crucial for the late-stage modification of indole-containing molecules, providing straightforward access to diverse chemical structures. nih.gov

Table of Compounds

| Compound Name |

| This compound |

| 2-alkynylanilines |

| 2-methyl-1H-indole-3-carboxylate |

| 3,3'-(arylmethylene)bis(2-methyl-1H-indole) |

| 3,3'-diindolylmethane (DIM) |

| 3-acetylindoles |

| 3-formylindoles |

| 3-trifluoromethyl-indoles |

| Copper(I) iodide (CuI) |

| Copper(II) acetate (Cu(OAc)2) |

| Copper(II) acetylacetonate (Cu(acac)2) |

| Copper(II) bromide (CuBr2) |

| Copper(II) sulfate (B86663) (CuSO4) |

| CyPPh2 (Dicyclohexyl(phenyl)phosphine) |

| Dimethylformamide (DMF) |

| Dimethylformamide dimethyl acetal (DMFDMA) |

| Dimethyl sulfoxide (DMSO) |

| Indole-1-carboxamides |

| Indolo[1,2-c]quinazolines |

| Johnphos |

| N-aryl enamines |

| N-methylindole |

| Palladium(II) acetate (Pd(OAc)2) |

| Palladium(II) bromide (PdBr2) |

| p-toluenesulfonic acid |

| Silver(I) acetate (AgOAc) |

| tert-butyl hydroperoxide (TBHP) |

| Trifluoroacetic acid (TFA) |

| Vinyl bromides |

Direct Modification and Functionalization of this compound

Electrochemical C-3 Formylation

A novel and effective strategy for the C-3 formylation of indoles utilizes an electrochemical approach, offering a mild alternative to traditional methods that often require harsh conditions. organic-chemistry.orgnih.gov This process is based on a two-step transformation that involves a Mannich-type reaction followed by an electrochemical carbon-nitrogen (C-N) bond cleavage to introduce the carbonyl group. organic-chemistry.org This represents the first example of using electrochemical C-N bond cleavage for the C-3 acylation of indoles. organic-chemistry.org

Aminomethyl Introduction : A Mannich reaction is first performed to introduce an aminomethyl group at the C-3 position of the indole substrate. organic-chemistry.org

Electrochemical Oxidation : The resulting Mannich product undergoes electrochemical oxidation. This step facilitates the cleavage of the C-N bond, leading to the formation of an iminium ion intermediate, which is subsequently hydrolyzed to yield the C-3 formylated indole product. organic-chemistry.org

This electrochemical strategy demonstrates excellent tolerance for various functional groups and has been successfully applied in the late-stage functionalization of complex pharmaceutical molecules. organic-chemistry.orgnih.gov Optimization studies have highlighted the importance of factors such as the choice of amine and specific reaction conditions to ensure high efficiency. organic-chemistry.org

Table 1: Key Stages of Electrochemical C-3 Formylation of Indoles

| Stage | Description | Key Intermediates |

|---|---|---|

| 1. Mannich Reaction | Introduction of an aminomethyl group at the C-3 position. | Mannich product |

| 2. Electrochemical C-N Cleavage | Oxidation of the Mannich product, followed by hydrolysis. | Iminium ions |

Other methodologies for C-3 formylation of indoles include iron-catalyzed processes using formaldehyde (B43269) and aqueous ammonia with air as the oxidant. organic-chemistry.org This particular method is noted for its use of an inexpensive and non-toxic catalyst (FeCl₃) and for being an environmentally benign alternative to traditional formylation techniques that use reagents like POCl₃. organic-chemistry.org

Strategies for Regioselective Derivatization at Specific Positions (N1, C2, C3, C4)

Achieving regioselective derivatization of the indole ring is crucial for synthesizing specific isomers. Different positions on the indole nucleus (N1, C2, C3, and C4) exhibit distinct reactivity, which can be exploited or modulated using various synthetic strategies.

N1 Position

For this compound, the N1 position is already substituted with a methyl group. The synthesis of this compound, therefore, involves the N-alkylation of a 4-methylindole (B103444) precursor. The N-alkylation of indoles is a common procedure typically achieved by treating the N-H indole with a base and an alkylating agent. mdpi.com For instance, 1-methyl-1H-indole-3-carbaldehyde can be synthesized by reacting 1H-indole-3-carbaldehyde with methyl iodide in the presence of anhydrous potassium carbonate (K₂CO₃) in a solvent mixture like acetonitrile (B52724) and DMF. mdpi.com This general principle applies to the synthesis of this compound from 4-methylindole. The control between N1 and C3 alkylation can be challenging, but regioselectivity can often be directed by the choice of base, solvent, and temperature. researchgate.net

Table 2: General Conditions for N1-Alkylation of Indole Scaffolds

| Component | Role | Example |

|---|---|---|

| Indole Precursor | Starting material | 4-methylindole |

| Alkylating Agent | Source of the alkyl group | Methyl iodide (CH₃I) |

| Base | Deprotonates the indole nitrogen | Potassium Carbonate (K₂CO₃) |

C2 Position

The C2 position of the indole ring is generally less nucleophilic than the C3 position. Functionalization at C2 often requires specific strategies to override the inherent reactivity of the C3 position. For N-substituted indoles such as this compound, a powerful strategy is directed ortho-lithiation. semanticscholar.org This involves the deprotonation of the C2 position using a strong base, typically an organolithium reagent. The N-substituent directs the lithiation to the adjacent C2 position. acs.org For example, 1-(2,2-Diethylbutanoyl)indole can be selectively lithiated at the C2 position using sec-BuLi–tert-BuOK in THF at -78°C. researchgate.net The resulting C2-lithiated species is a potent nucleophile that can react with a variety of electrophiles to introduce substituents exclusively at the C2 position. researchgate.netresearchgate.net

Table 3: C2-Functionalization via Directed Lithiation

| Step | Reagents | Purpose |

|---|---|---|

| 1. Lithiation | sec-BuLi / tert-BuOK in THF, -78°C | Regioselective deprotonation at C2 |

| 2. Electrophilic Trap | Various electrophiles (e.g., aldehydes, ketones, alkyl halides) | Introduction of the desired functional group |

C3 Position

The C3 position is the most nucleophilic site on the indole ring, making it the most common site for electrophilic substitution. chemrxiv.org A variety of methods exist for C3-functionalization.

One specific example for this compound is a bismuth(III)-catalyzed regioselective selenation. mdpi.com This reaction proceeds by treating this compound with a diaryl diselenide in the presence of bismuth(III) iodide as a catalyst to afford the corresponding 3-selanylindole in high yield. mdpi.com This method is atom-economical as both selanyl (B1231334) groups from the diselenide participate in the reaction. mdpi.com

Table 4: Characterization Data for 1,4-Dimethyl-3-phenylselanyl-1H-indole

| Property | Data |

|---|---|

| Yield | 92% |

| Melting Point | 84.0–85.0 °C |

| ¹H NMR (CDCl₃, δ ppm) | 7.29 (s, 1H), 7.24–7.18 (m, 4H), 7.15–7.11 (m, 2H), 7.07 (tt, 1H), 6.89 (d, 1H), 3.80 (s, 3H), 2.69 (s, 3H) |

| ¹³C NMR (CDCl₃, δ ppm) | 137.9, 136.8, 136.4, 132.3, 129.0, 127.9, 125.2, 122.4, 122.0, 107.5, 94.6, 33.1, 18.7 |

| ⁷⁷Se NMR (CDCl₃, δ ppm) | 251.5 |

Data sourced from MDPI. mdpi.com

Beyond selenation, C3-alkylation can be achieved through methods like the Cs₂CO₃/Oxone®-mediated reaction with α-heteroaryl-substituted methyl alcohols, which proceeds via a hydrogen autotransfer-type mechanism. elsevierpure.comchemrxiv.org

C4 Position

Direct C-H functionalization at the C4 position of the indole benzene (B151609) ring is challenging due to the higher reactivity of the pyrrole (B145914) ring. acs.org For this compound, the C4 position is already substituted. However, for structural analogues lacking a C4 substituent, transition metal catalysis has emerged as a primary tool for C4-H functionalization. nih.gov These methods often employ a directing group, commonly placed at the C3 or N1 position, to guide the metal catalyst to the C4-H bond. acs.orgnih.gov

For example, Pd(II)-catalyzed C4-H arylation of free (NH) indoles can be achieved using a formyl group at the C3 position as a directing group. nih.gov Similarly, Rh(III)-catalyzed C4-H bond addition to nitroalkenes provides access to 4-(2-nitroalkyl)indoles. nih.gov Weakly-coordinating groups such as aldehydes and ketones at the C3 position have proven successful in directing these transformations. nih.gov A rhodium-catalyzed C4 allylation of indoles using Morita-Baylis-Hillman adducts has also been demonstrated, guided by a C3-acetyl group. researchgate.netbohrium.com

Table 5: Examples of C4-H Functionalization on Structural Analogues

| Reaction Type | Catalyst System | Directing Group | Reference |

|---|---|---|---|

| Arylation | Pd(II) | C3-Formyl | nih.gov |

| Arylation | Palladium | N-P(O)tBu₂ | acs.org |

| Alkylation | Rh(III) | C3-Carbonyl | nih.gov |

| Allylation | Rh(III) | C3-Acetyl | researchgate.netbohrium.com |

| Amidation | Iridium | N/A | nih.gov |

| Borylation | Transition-metal-free (BBr₃) | N1/C3-Pivaloyl | acs.org |

These strategies showcase the importance of directing groups in overcoming the inherent reactivity patterns of the indole nucleus to achieve functionalization at the less accessible C4 position. researchgate.net

Mechanistic Organic Chemistry of 1,4 Dimethyl 1h Indole and Indole Systems

Reactivity Patterns of the Indole (B1671886) Nucleus

The indole ring system is characterized as a π-excessive heteroaromatic compound, which makes it highly reactive towards electrophiles. The fusion of a benzene (B151609) ring with a pyrrole (B145914) ring results in a unique electronic distribution that dictates its chemical behavior.

The most reactive position for electrophilic aromatic substitution on the indole ring is C-3. wikipedia.org This high reactivity, estimated to be 10¹³ times greater than that of benzene, is attributed to the ability of the nitrogen atom to stabilize the intermediate cation formed upon electrophilic attack at this position. wikipedia.org The resulting intermediate, a 3H-indolium cation, retains the aromaticity of the benzene ring, contributing to its stability. stackexchange.com

Mechanism of Electrophilic Attack at C-3:

The electrophile attacks the electron-rich C-3 position of the indole ring.

A resonance-stabilized carbocation intermediate (the sigma complex or Wheland intermediate) is formed. The positive charge is delocalized over the C-2 position and the nitrogen atom. stackexchange.com

The resonance structure where the nitrogen atom bears the positive charge is a major contributor to the stability of the intermediate because all atoms have a complete octet. stackexchange.com

A proton is subsequently lost from the C-3 position to restore the aromaticity of the pyrrole ring, yielding the 3-substituted indole.

Electrophilic attack at the C-2 position is less favored. The intermediate formed from C-2 attack is less stable because it disrupts the aromaticity of the benzene ring, and the positive charge cannot be as effectively delocalized onto the nitrogen atom without disrupting this aromaticity. stackexchange.comstudy.com Consequently, reactions that do lead to C-2 substitution often proceed through alternative mechanisms or occur when the C-3 position is blocked. researchgate.net

While the electron-rich nature of the indole nucleus makes it inherently more reactive towards electrophiles, nucleophilic reactions are also possible, particularly when the indole ring is substituted with electron-withdrawing groups. youtube.com These groups decrease the electron density of the ring system, making it more susceptible to nucleophilic attack.

Nucleophilic substitution reactions can occur at various positions. For instance, the displacement of a leaving group, such as a halogen, from the C-3 position by a nucleophile has been reported. researchgate.net The N-H proton of indole is slightly acidic (pKa ≈ 17 in DMSO) and can be removed by a strong base to form an indolyl anion. wikipedia.org This anion is a potent nucleophile and can react with electrophiles at either the N-1 or C-3 position, depending on the nature of the counterion and the electrophile. wikipedia.org More ionic salts (e.g., sodium or potassium) tend to favor reaction at the nitrogen, while more covalent species (e.g., Grignard reagents) often lead to reaction at C-3. wikipedia.org

Influence of Methyl Substituents on Indole Reactivity

The presence of methyl substituents on the indole nucleus can significantly influence its reactivity through a combination of electronic and steric effects.

N-Methyl Group (as in 1,4-Dimethyl-1H-indole): An N-methyl group has an electron-donating inductive effect, which slightly increases the electron density of the indole ring. This can lead to a modest increase in the rate of electrophilic substitution reactions. rsc.org For example, N-methylation has been observed to cause a slight increase in the reactivity of indoles in Vilsmeier-Haack formylation. rsc.org

C-4 Methyl Group (as in this compound): A methyl group on the benzene ring, such as at the C-4 position, also has an electron-donating effect (both inductive and hyperconjugative). This increases the electron density of the entire indole system, further activating it towards electrophilic attack. However, the directing effect of the pyrrole nitrogen remains dominant, meaning electrophilic substitution will still preferentially occur at the C-3 position. The presence of a C-4 methyl group can, in some cases, influence the regioselectivity of reactions involving the benzene portion of the ring, although this is less common.

Steric Effects: While electronic effects are often dominant, steric hindrance can also play a role. A methyl group at the C-4 position is generally not large enough to sterically hinder the approach of most electrophiles to the C-3 position. However, in cases of very bulky electrophiles or specific reaction conditions, some steric influence might be observed.

Tautomeric Equilibria in Indole Systems and Their Impact on Reactivity

Indole can exist in tautomeric forms, although the 1H-indole tautomer is by far the most stable and predominant form. The less stable tautomers are 3H-indole (also known as indolenine) and 2H-indole. researchgate.net The equilibrium lies heavily towards the aromatic 1H-indole.

The indolenine tautomer, while present in very low concentrations, can be important in certain reactions. For instance, it can act as a reactive intermediate. The formation of the indolenine tautomer involves the migration of a proton from the nitrogen atom to the C-3 position. researchgate.net This disrupts the aromaticity of the pyrrole ring. The reactivity of these minor tautomers can sometimes be exploited in specific synthetic transformations. Tautomerism can also influence the solid-state properties and biological activity of drug molecules containing an indole scaffold. tandfonline.com

Cycloaddition Reactions Involving Indole Scaffolds (e.g., [2+3], [2+2])

The C-2–C-3 double bond of the indole nucleus can participate in cycloaddition reactions, behaving like an alkene. wikipedia.org These reactions provide powerful methods for the construction of complex polycyclic structures containing the indole motif.

[4+2] Cycloaddition (Diels-Alder Reactions): Indole derivatives can act as dienes or dienophiles in Diels-Alder reactions. For example, 2,3-quinodimethanes generated in situ from indole precursors can undergo [4+2] cycloaddition with dienophiles to form carbazole (B46965) derivatives. rsc.org

[2+3] Cycloaddition: Indoles can react with 1,3-dipoles in [2+3] cycloaddition reactions to furnish five-membered heterocyclic rings fused to the indole core.

[4+3] Cycloaddition: Dearomative (4+3) cycloaddition reactions of 3-alkenylindoles with oxyallyl cations have been developed to synthesize cyclohepta[b]indoles, which are core structures in many bioactive natural products. nih.govacs.org

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions involving the indole C2-C3 double bond are also known, leading to the formation of cyclobutane-fused indole derivatives.

The specific type of cycloaddition and its outcome are highly dependent on the substituents on the indole ring and the nature of the reacting partner.

Radical Processes in Indole Functionalization

In addition to ionic reactions, radical-mediated processes have emerged as a powerful tool for the functionalization of indoles. These reactions often proceed under mild conditions and can provide access to substitution patterns that are complementary to traditional electrophilic substitution methods.

Radical reactions can be initiated by various means, including the use of radical initiators, photoredox catalysis, or electrochemical methods. nih.gov The indole nucleus can react with a variety of radical species. For example, the radical coupling of indoles with azidyl and selenyl radicals has been reported to produce 3-alkyl- and arylselenyl indolines. researchgate.net

The regioselectivity of radical additions to indoles can be influenced by the stability of the resulting radical intermediate. Understanding the structure and reactivity of indole radical cations is crucial for predicting and controlling the outcome of these reactions. nih.gov

Advanced Spectroscopic Characterization Techniques for 1,4 Dimethyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 1,4-Dimethyl-1H-indole in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (protons) and ¹³C, one can map out the complete atomic framework and deduce the electronic environment of each atom.

The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of protons in the molecule. For this compound, the spectrum is characterized by distinct signals for the aromatic protons on the indole (B1671886) core and the protons of the two methyl groups.

The key features of the ¹H NMR spectrum are:

Methyl Group Protons: Two sharp singlet signals are expected for the methyl groups. The N-methyl (N-CH₃) protons typically appear in the range of δ 3.7-3.8 ppm. The C4-methyl (C4-CH₃) protons are found further upfield, generally around δ 2.5 ppm, due to the electronic environment of the benzene (B151609) portion of the indole ring.

Pyrrole (B145914) Ring Protons: The protons at the C2 and C3 positions of the pyrrole ring appear as doublets due to their coupling to each other (a vicinal coupling, ³JHH). The H2 proton is typically downfield from the H3 proton.

Benzene Ring Protons: The protons at positions C5, C6, and C7 on the benzene ring form a coupled system. H5 and H7 appear as doublets, while the H6 proton, being coupled to both H5 and H7, appears as a triplet (or more accurately, a doublet of doublets).

The table below outlines the predicted chemical shifts (δ) and multiplicities for the protons of this compound, based on established substituent effects on the indole ring system.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H2 | ~7.0 | Doublet (d) |

| H3 | ~6.5 | Doublet (d) |

| H5 | ~7.1 | Doublet (d) |

| H6 | ~7.2 | Triplet (t) |

| H7 | ~7.5 | Doublet (d) |

| N1-CH₃ | ~3.7 | Singlet (s) |

| C4-CH₃ | ~2.5 | Singlet (s) |

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their chemical environment (e.g., hybridization, attachment to electronegative atoms). The spectrum for this compound will show ten distinct signals corresponding to the ten carbon atoms in the molecule.

Key spectral features include:

Methyl Carbons: The N-methyl carbon (N-CH₃) signal typically appears around 30-33 ppm, while the C4-methyl carbon (C4-CH₃) is found further upfield, around 15-20 ppm.

Pyrrole Ring Carbons: The C2 and C3 carbons of the pyrrole ring are characteristically shielded, with C2 appearing further downfield (~128 ppm) than C3 (~101 ppm).

Bridgehead and Aromatic Carbons: The quaternary carbons (C3a, C4, C7a) and the methine carbons of the benzene ring (C5, C6, C7) resonate in the aromatic region (typically δ 110-140 ppm). The presence of the methyl group at C4 causes a notable downfield shift for this carbon compared to unsubstituted indole.

The following table presents the anticipated chemical shifts for the carbon atoms of this compound.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~128.5 |

| C3 | ~101.0 |

| C3a | ~129.0 |

| C4 | ~130.0 |

| C5 | ~122.0 |

| C6 | ~121.5 |

| C7 | ~109.5 |

| C7a | ~137.0 |

| N1-CH₃ | ~32.5 |

| C4-CH₃ | ~18.0 |

While 1D NMR provides fundamental data, complex aromatic systems like this compound benefit from advanced techniques for unambiguous signal assignment and complete structural verification.

2D NMR Spectroscopy: Two-dimensional NMR experiments correlate signals to reveal through-bond and through-space connectivities.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, it would show a clear correlation between H2 and H3, and a network of correlations connecting the adjacent H5, H6, and H7 protons, confirming the structure of the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals to which they are directly attached. It would definitively link the H2, H3, H5, H6, H7 signals and the methyl proton signals to their respective carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is crucial for identifying quaternary carbons and piecing the molecular fragments together. For instance, correlations would be observed from the N-CH₃ protons to C2 and C7a, and from the C4-CH₃ protons to C3a, C4, and C5, confirming the placement of the methyl groups.

GIAO-DFT for Chemical Shifts: Computational chemistry provides a powerful tool for predicting NMR spectra. The Gauge-Including Atomic Orbital (GIAO) method, often used with Density Functional Theory (DFT), allows for the ab initio calculation of NMR shielding tensors, which can be converted into chemical shifts. rsc.orgrsc.org This theoretical data can be compared with experimental results to resolve ambiguities in assignments, confirm complex structures, and provide a deeper understanding of the electronic factors influencing the chemical shifts. rsc.org For a molecule like this compound, GIAO-DFT calculations can predict the ¹H and ¹³C chemical shifts with high accuracy, serving as a powerful complementary tool to experimental data. rsc.org

Vibrational Spectroscopy for Molecular Structure and Bonding

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, corresponding to its vibrational transitions. The spectrum of this compound is distinguished from that of unsubstituted indole primarily by the presence of methyl group vibrations and the absence of the N-H stretching band. researchgate.net

Key vibrational modes observed in the FT-IR spectrum include:

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the two methyl groups are observed in the 2850-3000 cm⁻¹ region.

C=C Stretching: Aromatic C=C stretching vibrations within the indole ring give rise to characteristic sharp peaks in the 1450-1620 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration of the pyrrole ring is typically found in the 1200-1350 cm⁻¹ range.

C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene ring provide strong absorptions in the 700-900 cm⁻¹ region, which are diagnostic of the substitution pattern.

Interactive Data Table: Characteristic FT-IR Vibrational Frequencies for this compound (Predicted)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 | Medium-Strong |

| Aromatic C=C Stretch | 1450 - 1620 | Strong, Multiple Bands |

| CH₃ Bending | 1370 - 1470 | Medium |

| C-N Stretch | 1200 - 1350 | Medium-Strong |

| Aromatic C-H Out-of-Plane Bend | 700 - 900 | Strong |

Raman spectroscopy is a light-scattering technique that provides information on molecular vibrations, similar to FT-IR. However, it is governed by different selection rules, making it particularly sensitive to non-polar bonds and symmetric vibrations. It is an excellent complementary technique for characterizing the indole core.

The Raman spectrum of this compound would be expected to show:

Indole Ring Breathing Modes: The indole ring exhibits strong, characteristic "breathing" modes, which are intense in the Raman spectrum, often appearing around 760 cm⁻¹ and 1010 cm⁻¹.

Methyl Group Vibrations: The C-H stretching and bending modes of the methyl groups are also Raman active.

Aromatic C=C and C-C Stretching: The aromatic ring stretching vibrations are prominent in the 1400-1650 cm⁻¹ region.

The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational landscape of the molecule, aiding in its unambiguous identification and structural analysis.

Mass Spectrometry (MS) in Compound Identification and Fragmentation Studies

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds like this compound through the analysis of its fragmentation patterns. In electron impact mass spectrometry (EI-MS), the molecule is ionized, forming a molecular ion (M+•), which then undergoes a series of fragmentation reactions to produce smaller, characteristic ions.

The fragmentation of the indole ring is a well-studied process. A characteristic fragmentation pathway for many indole derivatives involves the loss of a hydrogen cyanide (HCN) molecule. scirp.org For substituted indoles, the fragmentation is often directed by the nature and position of the substituents. In the case of this compound, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The primary fragmentation steps would likely involve the methyl groups.

A common fragmentation process for methylated aromatic compounds is the loss of a methyl radical (•CH₃) to form a stable [M-15]⁺ ion. For this compound, this would result in a significant peak at m/z 130. This cation can undergo rearrangement, potentially leading to the expansion of the pyrrole or benzene ring. scirp.org Subsequent fragmentation could then proceed via the characteristic loss of HCN, leading to an ion at m/z 103. The study of these fragmentation pathways is essential for the structural confirmation of indole derivatives in complex mixtures. scirp.orgresearchgate.net

Table 1: Postulated Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Postulated Ion Structure | Fragmentation Pathway |

|---|---|---|

| 145 | [C₁₀H₁₁N]⁺• (Molecular Ion) | Ionization of this compound |

| 130 | [C₉H₈N]⁺ | Loss of a methyl radical (•CH₃) from the molecular ion |

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides valuable information about the electronic structure and conjugation within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. libretexts.orgpharmatutor.org The wavelengths at which a molecule absorbs light are characteristic of its specific electronic transitions.

The UV spectrum of the parent indole chromophore is characterized by two main absorption bands, which arise from π→π* transitions. pharmatutor.org These transitions are labeled as ¹Lₐ and ¹Lₑ, with the ¹Lₑ band typically appearing at a longer wavelength with a more defined vibrational structure. nih.gov The energy of these transitions is sensitive to substitution on the indole ring.

Table 2: Principal Electronic Transitions for Indole Chromophores

| Transition Type | Orbitals Involved | Description | Expected Wavelength Region |

|---|---|---|---|

| π → π* (¹Lₐ) | π (HOMO) to π* (LUMO) | High-intensity transition in the conjugated system. | Shorter wavelength UV region |

X-ray Diffraction Analysis of Indole Derivatives and Complexes

X-ray diffraction (XRD) is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. For indole derivatives, single-crystal XRD analysis provides definitive information on molecular geometry, including bond lengths, bond angles, and torsional angles. researchgate.netmdpi.com This data is fundamental for understanding the steric and electronic properties of the molecule in the solid state.

Studies on various indole derivatives have demonstrated the utility of XRD in confirming molecular structures and analyzing intermolecular interactions. mdpi.com For example, XRD analysis reveals how molecules pack in a crystal lattice, which is governed by non-covalent interactions such as hydrogen bonding (if N-H is present), van der Waals forces, and π-π stacking interactions between the aromatic indole rings. In the case of 5-methoxy-1H-indole-2-carboxylic acid, XRD studies have identified the formation of cyclic dimers through hydrogen bonds, which significantly influences the crystal's spatial arrangement. mdpi.com

While a specific crystal structure for this compound is not detailed here, the application of XRD to analogous indole derivatives shows that such an analysis would yield precise data on the planarity of the bicyclic ring system and the orientation of the two methyl groups. This information is crucial for computational chemistry studies and for understanding how the molecule might interact with other molecules in a biological or material science context. researchgate.net The resulting data, such as the unit cell parameters and space group, provide a unique fingerprint for the crystalline form of the compound. mdpi.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 5-methoxy-1H-indole-2-carboxylic acid |

| Hydrogen cyanide |

Computational Chemistry and Quantum Mechanical Studies of 1,4 Dimethyl 1h Indole

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and geometry of molecules. niscpr.res.inresearchgate.net For indole (B1671886) and its derivatives, DFT methods, particularly using the B3LYP functional with a 6-31G(d) or higher basis set, have been shown to provide reliable predictions of molecular geometries. niscpr.res.inniscpr.res.in

Geometry optimization calculations for 1,4-Dimethyl-1H-indole determine the most stable three-dimensional arrangement of its atoms, corresponding to the minimum energy on the potential energy surface. These calculations yield precise values for bond lengths, bond angles, and dihedral angles. The addition of methyl groups at the N1 and C4 positions introduces slight distortions to the planar indole ring due to steric and electronic effects. The electron-donating nature of the methyl groups influences the electron density distribution across the bicyclic system. While specific experimental data for this compound's crystal structure is not widely available, theoretical parameters can be reliably predicted.

Table 1: Predicted Geometrical Parameters for an Indole Ring System based on DFT Calculations

| Parameter | Typical Value (Indole) | Expected Influence in this compound |

| N1-C2 Bond Length | ~1.38 Å | Minor elongation due to N-methylation |

| C2-C3 Bond Length | ~1.37 Å | Slight shortening due to increased electron density |

| C3-C3a Bond Length | ~1.45 Å | Minimal change |

| C4-C5 Bond Length | ~1.39 Å | Minor elongation due to C4-methylation |

| N1-C7a Bond Length | ~1.39 Å | Minimal change |

| C-N-C Angle | ~108° | Slight increase due to steric hindrance from N-CH3 |

Note: The values are illustrative and based on general findings for indole derivatives. Precise values require specific calculations for this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Distributions)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, representing the nucleophilic character of a molecule, while the LUMO acts as an electron acceptor, indicating its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. wikipedia.org A smaller gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netwuxibiology.com

Table 2: Representative FMO Energies for Indole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) |

| Indole | -5.5 to -5.8 | -0.1 to -0.4 | ~5.4 |

| 1-Methylindole (B147185) | -5.3 to -5.6 | -0.1 to -0.3 | ~5.2 |

| This compound (Predicted) | Higher than Indole | Similar to Indole | < 5.4 |

Note: These are typical energy ranges from DFT calculations. The exact values depend on the computational method and basis set used.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. chemrxiv.orgrsc.org The MEP surface maps the electrostatic potential onto the molecule's electron density surface.

Different colors on the MEP map represent varying potential values:

Red/Yellow: Regions of negative potential, rich in electrons, indicating sites prone to electrophilic attack.

Blue: Regions of positive potential, electron-deficient, indicating sites for nucleophilic attack.

Green: Regions of neutral or near-zero potential.

In this compound, the MEP surface would show the most negative potential (red) concentrated over the pyrrole (B145914) ring, especially around the C3 position. This high electron density is a characteristic feature of the indole nucleus and confirms its susceptibility to electrophilic substitution at this site. The nitrogen atom's lone pair contributes significantly to this electron-rich nature. The benzene (B151609) portion of the ring and the hydrogen atoms of the methyl groups would exhibit positive potential (blue), making them potential sites for interactions with nucleophiles. The electron-donating methyl groups at N1 and C4 would further enhance the negative electrostatic potential of the π-system compared to unsubstituted indole. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wikipedia.org It transforms the complex molecular orbitals into a localized Lewis-like structure of bonds, lone pairs, and anti-bonding orbitals. wikipedia.org This method is particularly useful for quantifying electron delocalization, hyperconjugative interactions, and charge transfer within the molecule. acs.orgresearchgate.net

For this compound, NBO analysis reveals significant delocalization of the nitrogen (N1) lone pair electrons into the π-system of the indole ring. This delocalization is a key factor in the aromaticity and reactivity of the compound. The analysis quantifies this interaction by calculating the second-order perturbation energy (E(2)) between the donor orbital (the nitrogen lone pair) and the acceptor orbitals (the π* anti-bonding orbitals of the ring).

Molecular Docking for Investigating Intermolecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is widely used in drug discovery to screen for potential inhibitors and to understand the molecular basis of ligand-receptor interactions. jocpr.comresearchgate.net

Indole derivatives are known to interact with a wide range of biological targets. jocpr.com Molecular docking studies of this compound can be performed to investigate its potential as an inhibitor for various enzymes or receptors. In a typical docking simulation, the this compound molecule would be placed in the active site of a target protein. The software then explores various binding poses and scores them based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). ajchem-a.com

The results of a docking study would reveal key intermolecular interactions, such as:

Hydrophobic interactions: Between the indole ring and nonpolar amino acid residues. The two methyl groups would enhance these interactions.

π-π stacking: Between the aromatic indole ring and aromatic residues like phenylalanine, tyrosine, or tryptophan.

Hydrogen bonding: Although this compound lacks a hydrogen bond donor at the N1 position, the π-system can act as a weak hydrogen bond acceptor.

These computational predictions help prioritize compounds for experimental testing and guide the design of more potent analogues. nih.govthesciencein.org

Table 3: Illustrative Molecular Docking Results for an Indole Derivative

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Cyclooxygenase-2 (COX-2) | -8.5 | ARG120, TYR355, ALA527 | H-bond, Hydrophobic |

| Tyrosine Kinase | -7.9 | LEU248, VAL256, PHE382 | Hydrophobic, π-π stacking |

| Acetylcholine Binding Protein | -9.2 | TRP143, TYR184 | π-π stacking, Hydrophobic |

Note: This table is for illustrative purposes, showing typical results for indole-based inhibitors against various protein targets.

Spectroscopic Property Prediction and Correlation with Experimental Data (e.g., NMR, IR, UV-Vis)

Quantum mechanical calculations, particularly using DFT and Time-Dependent DFT (TD-DFT), are powerful tools for predicting spectroscopic properties. nih.gov These theoretical spectra can be correlated with experimental data to confirm molecular structures and assign spectral features. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. dergipark.org.tr For this compound, calculations would predict distinct signals for the aromatic protons, the two methyl groups, and the aromatic carbons. Comparing theoretical and experimental shifts helps in the unambiguous assignment of the molecule's structure. rsc.org

IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net The resulting theoretical infrared (IR) spectrum shows characteristic peaks corresponding to specific bond vibrations, such as C-H stretching of the aromatic ring and methyl groups, C=C stretching of the aromatic system, and C-N stretching. These predicted frequencies are often scaled by a small factor to better match experimental results. researchgate.net

UV-Vis Spectroscopy: TD-DFT is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) in a UV-Vis spectrum. tandfonline.com The indole nucleus typically shows two main absorption bands (¹Lₐ and ¹Lₑ transitions) in the UV region. Theoretical calculations can predict how the methyl substituents on this compound would shift these absorption bands compared to the parent indole. mdpi.comrsc.org

Table 4: Comparison of Experimental and Theoretical Spectroscopic Data for a Methylindole

| Technique | Spectral Feature | Experimental Value | Theoretical (DFT) Value |

| ¹H NMR | H at C2 | ~7.1 ppm | ~7.0 ppm |

| H at C3 | ~6.5 ppm | ~6.4 ppm | |

| N-CH₃ | ~3.7 ppm | ~3.6 ppm | |

| IR | Aromatic C-H stretch | ~3050 cm⁻¹ | ~3060 cm⁻¹ |

| C=C stretch | ~1610 cm⁻¹ | ~1605 cm⁻¹ | |

| UV-Vis | λ_max 1 | ~280 nm | ~275 nm |

| λ_max 2 | ~220 nm | ~215 nm |

Note: Data is representative for a generic methylindole like 1-methylindole to illustrate the correlation between experimental and theoretical values.

Reaction Pathway Analysis and Transition State Studies

Computational chemistry allows for the detailed exploration of chemical reaction mechanisms. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. This analysis is crucial for understanding reaction kinetics and selectivity.

For this compound, reaction pathway analysis could be applied to study various transformations, such as electrophilic aromatic substitution, which is characteristic of indoles. For example, the mechanism of nitration or halogenation at the C3 position could be modeled.

The process involves:

Locating Stationary Points: Optimizing the geometries of the reactants, intermediates, and products.

Finding the Transition State (TS): Identifying the highest energy point along the reaction coordinate that connects reactants and products. This is a first-order saddle point on the potential energy surface.

Frequency Analysis: Confirming the nature of the stationary points. A stable structure (reactant, product, intermediate) has all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Calculating Activation Energy: The energy difference between the transition state and the reactants determines the activation barrier (Eₐ), which is related to the reaction rate.

While specific reaction pathway studies on this compound are not extensively documented, the principles derived from studies on other indoles would apply. Such computational analyses help explain why certain reactions are favored and can be used to predict the outcome of new, untested reactions.

Role of 1,4 Dimethyl 1h Indole in Advanced Organic Synthesis and Materials Science

Strategic Building Block in Heterocyclic Synthesis

The inherent reactivity of the indole (B1671886) nucleus, combined with the electronic influence of the methyl groups at the 1 and 4 positions, makes 1,4-Dimethyl-1H-indole a strategic starting material for the construction of more complex heterocyclic systems.

Precursor for Complex Indole-Fused Systems (e.g., 1,4-diazepinones)

Indole-fused 1,4-diazepinones are a class of heterocyclic compounds that have garnered significant interest due to their potential pharmacological activities. While direct synthesis from this compound is not extensively documented, the general strategies for creating indole-fused diazepinones often involve the functionalization of the indole core. For instance, a photoredox-promoted approach has been developed for the synthesis of unimi.itacs.orgdiazepino[1,7-a]indol-6(7H)-ones starting from N-indolyl phenylacrylamides and aroyl chlorides. unimi.itresearchgate.net This method involves a cascade radical addition to the C=C double bond followed by intramolecular cyclization at the C2-position of the indole ring, affording the fused diazepinone structure in yields ranging from 51% to 99%. unimi.itresearchgate.net

Another efficient method involves a radical cascade cyclization to generate indole-fused diazepine derivatives using phosphoryl or sulfonyl radicals with N-(2-(1H-indol-1-yl)phenyl)-N-methylmethacrylamides. rsc.org These synthetic strategies highlight the versatility of the indole scaffold in constructing complex, fused heterocyclic systems. The presence of the methyl groups in this compound would be expected to influence the reactivity and regioselectivity of such cyclization reactions, offering a pathway to specifically substituted diazepinone derivatives.

| Starting Material Class | Reaction Type | Key Transformation | Yield Range |

|---|---|---|---|

| N-indolyl phenylacrylamides | Photoredox-catalyzed cascade cyclization | Radical addition and intramolecular cyclization | 51-99% unimi.itresearchgate.net |

| N-(2-(1H-indol-1-yl)phenyl)-N-methylmethacrylamides | Radical cascade cyclization | Phosphoryl or sulfonyl radical addition | Not specified rsc.org |

Scaffold for the Development of Novel Organic Reagents and Catalysts

The indole framework is a privileged structure in the design of chiral ligands and catalysts for asymmetric synthesis. The C2-symmetric nature of some bis-indole architectures, for example, has been exploited to create effective catalysts for a variety of chemical transformations. nih.gov While specific catalysts derived directly from this compound are not widely reported, the principles of catalyst design using indole scaffolds are well-established.

For instance, chiral aziridine-phosphines have been used as effective catalysts in the asymmetric Friedel–Crafts alkylation of indoles in the presence of a copper(I) complex, yielding products with high enantioselectivity. mdpi.com Furthermore, chiral phosphoric acids have proven to be efficient organocatalysts for the catalytic asymmetric dearomatization of substituted indoles. nih.gov The 1,4-dimethyl substitution pattern on the indole ring could provide a unique steric and electronic environment in a catalyst, potentially influencing the stereochemical outcome of asymmetric reactions. The development of catalysts based on this specific scaffold remains an area with potential for future exploration.

Contributions to Supramolecular Chemistry and Molecular Recognition

The field of supramolecular chemistry focuses on the non-covalent interactions that govern molecular assembly and recognition. Indole derivatives are known to participate in various non-covalent interactions, including hydrogen bonding (through the N-H proton in unsubstituted indoles) and π-π stacking interactions.

In the case of this compound, the N-methylation precludes its participation as a hydrogen bond donor. However, the electron-rich aromatic system is still capable of engaging in π-π stacking and cation-π interactions. These interactions can drive the formation of ordered supramolecular assemblies. For example, studies on indole–pyrazole hybrids have shown the formation of dimers, tetramers, and even helical chains in the solid state, driven by N–H···N hydrogen bonds and π-stacking. mdpi.com While the N-H bond is absent in this compound, the principles of π-stacking driven self-assembly would still apply.

In the context of molecular recognition, the indole nucleus can act as a binding site for various guests. For instance, substituted 5-(4-methoxyphenyl)-1H-indoles have been studied as allosteric inhibitors of enzymes, where specific interactions within a binding pocket lead to a biological response. mdpi.com The specific substitution pattern of this compound could be exploited to design host molecules with tailored cavities for the selective recognition of specific guest molecules.

Applications in Advanced Materials Research

The electronic properties of the indole ring make it an attractive component for the design of advanced organic materials with applications in electronics and sensor technology. The electron-donating nature of the indole nucleus can be modulated by substituents, allowing for the fine-tuning of the material's properties.

Design of Push-Pull Chromophores and Electronically Tunable Systems

Push-pull chromophores are organic molecules that contain both an electron-donating (donor) and an electron-accepting (acceptor) group, connected by a π-conjugated spacer. This architecture leads to intramolecular charge transfer (ICT) upon photoexcitation, resulting in interesting optical and electronic properties. The electron-rich nature of the indole ring makes it an excellent donor moiety for such systems.

N-methyl indole has been successfully incorporated as a donor group to activate alkynes in formal [2+2] cycloaddition-retroelectrocyclization reactions for the synthesis of various push-pull chromophores. acs.org These indole-containing chromophores exhibit absorption maxima ranging from 378 to 658 nm, demonstrating the tunability of their electronic properties by varying the acceptor group and other substituents. acs.org The introduction of a methyl group at the 4-position of the indole ring, as in this compound, would be expected to further enhance the electron-donating ability of the indole nucleus, potentially leading to a red-shift in the absorption spectra of the resulting chromophores.

| Chromophore Class | Synthetic Method | Key Donor Group | λmax Range |

|---|---|---|---|

| D–A-type push–pull systems | [2+2] cycloaddition-retroelectrocyclization | N-Methyl indole | 378–658 nm acs.org |

Integration into Functional Materials (e.g., organic electronics, sensors)

The tunable electronic properties of indole derivatives make them promising candidates for integration into functional organic materials for applications in organic electronics and chemical sensors.

Organic Electronics: Organic semiconductors are the active components in organic field-effect transistors (OFETs). nih.gov The performance of these devices is highly dependent on the molecular structure and packing of the organic semiconductor. While specific applications of this compound in OFETs are not extensively reported, the broader class of indole-containing materials is being explored for such applications. The ability to modify the indole scaffold allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge injection and transport in electronic devices.

Sensors: The fluorescence and colorimetric properties of indole derivatives can be sensitive to their chemical environment, making them suitable for the development of chemical sensors. For example, indole hydrazones have been designed as colorimetric "naked eye" sensors for the detection of fluoride ions. acs.org The sensing mechanism often involves a change in the intramolecular charge transfer characteristics of the molecule upon binding with the analyte. The enhanced electron-donating ability of the this compound moiety could be harnessed to develop highly sensitive fluorescent or colorimetric sensors for various analytes.

Coordination Chemistry of Indole-Containing Ligands

The coordination chemistry of indole derivatives is a rich and expanding field, driven by the diverse ways the indole nucleus can interact with metal centers. nih.gov These interactions are fundamental to creating novel catalysts, functional materials, and therapeutic agents. The coordination behavior of indole derivatives with transition metal ions has attracted significant attention, leading to a multitude of publications describing their use as ligands. nih.gov

Indole can coordinate to metals in several ways:

N-Coordination: In its 3H-indole tautomeric form, the imine-like nitrogen at the N(1) position can form a σ-bond with a metal center. nih.gov However, for 1H-indoles like this compound, the N(1) position is substituted (in this case, with a methyl group), which prevents direct coordination at the nitrogen atom unless the indole acts as a bridging ligand or undergoes C-H activation.

π-Coordination: The electron-rich pyrrole (B145914) or benzene (B151609) rings can engage in π-bonding with transition metals. nih.gov

C-Coordination: Direct bonds can be formed between a metal and a carbon atom of the indole ring, typically after C-H activation or lithiation.

Ligand Functionalization: The most common strategy involves attaching a separate coordinating group (e.g., phosphine, pyridine, imidazole) to the indole scaffold. This functionalized indole then acts as a ligand, where the indole moiety can tune the electronic and steric properties of the resulting metal complex. nih.gov

Research in this area often utilizes indoles that are either unsubstituted at the N(1) position or functionalized at the C2 or C3 positions to create bidentate or polydentate ligands. For example, indolylphosphine ligands have been developed and proven to be excellent for palladium-catalyzed cross-coupling reactions. These ligands are typically synthesized from indole precursors that allow for functionalization, such as 1-methyl-1H-indole.

While direct examples of this compound acting as a primary ligand are scarce, its structure informs its potential. The methyl groups at the N(1) and C4 positions provide steric bulk and electronic donation, which would influence the properties of any metal complex formed through π-coordination or after C-H activation at another position (e.g., C2, C3, or C7).

Table 1: Coordination Modes of the Indole Nucleus with Transition Metals

| Coordination Mode | Description | Relevant Structural Feature |

|---|---|---|

| σ-Bonding (N-donation) | The nitrogen lone pair of a 3H-indole tautomer forms a direct bond with the metal. | Requires an available lone pair on an imine-type nitrogen. nih.gov |

| π-Complexation | The π-electrons of the pyrrole or benzene ring coordinate to the metal center. | Involves the aromatic system of the indole ring. nih.gov |

| σ/π Intermediates | A combination of σ- and π-bonding modes. | Represents an intermediate state in some coordination patterns. nih.gov |

| Functionalized Ligands | A donor group (e.g., phosphine, imidazole) attached to the indole ring coordinates to the metal. | The indole core serves to modify the ligand's steric and electronic environment. |

Development of Indole-Based Chiral Heterocycles

Indole-based chiral heterocycles are a vital class of compounds found in a vast number of pharmaceuticals, natural products, and chiral catalysts. nih.gov The catalytic asymmetric synthesis of these molecules is a major focus of modern organic chemistry, with strategies often revolving around the functionalization of the indole core. nih.govnih.gov